molecular formula C3H6N2O3S B1347617 4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 64205-92-1

4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No.: B1347617
CAS No.: 64205-92-1
M. Wt: 150.16 g/mol
InChI Key: JTRHTNVGGLWMFV-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-imidazole-2-sulfonic acid is a chemical compound with the molecular formula C₃H₆N₂O₃S It is characterized by the presence of an imidazole ring, which is partially hydrogenated, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1H-imidazole-2-sulfonic acid typically involves the reaction of imidazole derivatives with sulfonating agents. One common method is the sulfonation of 4,5-dihydroimidazole using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1H-imidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates or sulfones.

    Reduction: The imidazole ring can be reduced further to form fully saturated imidazolidine derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonates and sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4,5-Dihydro-1H-imidazole-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 4,5-dihydro-1H-imidazole-2-sulfonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the function of target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Imidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of a sulfonic acid group.

    2-Methylimidazole: Lacks the sulfonic acid group and has a methyl group instead.

    4,5-Dihydro-1H-imidazole-2-thiol: Contains a thiol group instead of a sulfonic acid group.

Uniqueness: 4,5-Dihydro-1H-imidazole-2-sulfonic acid is unique due to the presence of both an imidazole ring and a sulfonic acid group. This combination imparts distinct chemical properties, such as high solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4,5-dihydro-1H-imidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3S/c6-9(7,8)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRHTNVGGLWMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298115
Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64205-92-1
Record name 64205-92-1
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Record name 4,5-dihydro-1H-imidazole-2-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64205-92-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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